molecular formula C10H14N2O2 B1338843 Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate CAS No. 90905-54-7

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

Cat. No.: B1338843
CAS No.: 90905-54-7
M. Wt: 194.23 g/mol
InChI Key: JLNRQWMYAYZEMG-UHFFFAOYSA-N
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Description

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate ( 90905-54-7) is a pyrimidine derivative with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is part of a class of organic chemicals known for their utility as key building blocks and intermediates in synthetic organic chemistry. Researchers value this structural motif for constructing more complex molecules. While the specific research applications for this exact ester are not fully detailed in public sources, compounds with closely related structures, such as other alkyl-substituted pyrimidine carboxylates, are extensively used in pharmaceutical research and the synthesis of fine chemicals . For instance, the 2,4,6-trimethylpyrimidine core is a known scaffold in chemical development. This product is offered for scientific and experimental purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, and the compound should be stored according to the provided safety data sheets.

Properties

IUPAC Name

ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-5-14-10(13)9-6(2)11-8(4)12-7(9)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNRQWMYAYZEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70527350
Record name Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70527350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90905-54-7
Record name Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70527350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 2,4,6-trimethylpyrimidine-5-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows chemists to modify its structure to create derivatives with specific properties tailored for various applications.

Medicinal Chemistry

This compound has been investigated for its potential neuroprotective and anti-neuroinflammatory properties. Research has shown that derivatives of this compound can affect human microglia and neuronal cell models positively. The synthesis of novel triazole-pyrimidine-based compounds has been explored to enhance these effects through various experimental procedures such as cell viability assays and molecular docking studies.

Antiviral and Anticancer Activity

This compound has demonstrated promising antiviral properties by inhibiting viral replication through interactions with essential viral enzymes. For instance, studies have shown that this compound can inhibit RNA-dependent RNA polymerase (RdRp), crucial for viral replication. Additionally, it exhibits anticancer activity by inducing apoptosis in cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating effective concentrations for therapeutic applications .

Cell LineIC50 (µM)Mechanism
HCT116 (colon)15Apoptosis induction
MCF-7 (breast)20Cell cycle arrest
A549 (lung)18Inhibition of angiogenesis

Case Study 1: Neuroprotective Effects

A study synthesized a series of compounds based on this compound to evaluate their neuroprotective effects on human microglial cells. The results indicated significant improvements in cell viability and reduced inflammatory markers when treated with these compounds compared to controls. Techniques such as ELISA and qRT-PCR were employed to assess the biological activity of the synthesized compounds.

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, derivatives of this compound were tested against various viral strains. The findings revealed that certain derivatives effectively inhibited viral replication by disrupting the function of RdRp. This study highlights the potential of this compound as a lead structure for developing new antiviral drugs .

Mechanism of Action

The mechanism of action of ethyl 2,4,6-trimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

    Ethyl 2,4-dimethylpyrimidine-5-carboxylate: Lacks one methyl group, which may affect its reactivity and biological activity.

    Ethyl 2,6-dimethylpyrimidine-5-carboxylate: Similar structure but different substitution pattern, leading to variations in chemical properties.

    Ethyl 4,6-dimethylpyrimidine-5-carboxylate: Another isomer with distinct chemical behavior.

Biological Activity

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the following structural formula:

C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

This compound features a pyrimidine ring with three methyl groups at the 2, 4, and 6 positions and an ethyl ester at the carboxylic acid position. The presence of these substituents influences its solubility and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar pyrimidine structures exhibit inhibitory effects on various cancer cell lines. For instance, a study demonstrated that modifications in pyrimidine derivatives led to enhanced binding affinity to cancer targets, resulting in significant tumor growth inhibition in vivo models .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound ANCI-H929 (MM)0.12Mcl-1 inhibition and caspase activation
This compoundMV-4-11 (Leukemia)TBDApoptosis induction via caspase pathway

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown promise as an inhibitor of tissue transglutaminase (TG2), a protein implicated in cancer cell adhesion and metastasis. Inhibiting TG2 disrupts the interaction between cancer cells and the extracellular matrix, potentially reducing metastatic spread .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate bioavailability but favorable clearance rates compared to other compounds in its class. Studies indicate that modifications in the chemical structure can enhance its pharmacokinetic properties without compromising efficacy .

Table 2: Pharmacokinetic Properties

ParameterValue
Clearance (mL/min/kg)TBD
Volume of Distribution (L/kg)TBD
Half-life (h)TBD

In Vivo Efficacy

In vivo studies using mouse models have demonstrated that this compound can significantly reduce tumor burden when administered at specific dosages. For example, in a study involving subcutaneous xenograft models of multiple myeloma and leukemia, treatment with this compound resulted in a notable reduction in tumor size compared to control groups .

Synergistic Effects

Further investigations have explored the synergistic effects of this compound when used in combination with established chemotherapeutic agents such as doxorubicin. Preliminary results suggest enhanced efficacy against resistant cancer cell lines when these compounds are co-administered .

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 2,4,6-trimethylpyrimidine-5-carboxylate be optimized for improved yield and purity?

  • Methodological Answer : The synthesis typically involves refluxing precursors like substituted pyrimidines with ethyl esters in a solvent system (e.g., acetic acid and acetic anhydride) under catalytic conditions (e.g., sodium acetate). For example, describes a similar synthesis protocol for a pyrimidine derivative, achieving 78% yield via recrystallization from ethyl acetate-ethanol (3:2) . Optimization may include adjusting reaction time (8–10 hours), temperature (reflux conditions), and solvent ratios to minimize side products. Monitoring via TLC or HPLC is recommended to track reaction progress.

Q. What experimental techniques are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. highlights the use of SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and molecular conformation . For non-crystalline samples, 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) can validate substituent positions and molecular weight. For example, used X-ray data to analyze electron density in a related pyrimidine derivative .

Q. How should researchers handle crystallization challenges for this compound?

  • Methodological Answer : Slow evaporation of a mixed solvent system (e.g., ethyl acetate and ethanol) is effective for growing diffraction-quality crystals, as demonstrated in . If crystallization fails, consider varying solvent polarity or using vapor diffusion methods. For hygroscopic or air-sensitive samples, perform crystallization under inert atmospheres.

Advanced Research Questions

Q. How can discrepancies between experimental and computational electron density data be resolved for this compound?

  • Methodological Answer : compared experimental X-ray electron densities with theoretical Quantum Theory of Atoms in Molecules and Crystals (QTAMC) calculations. Discrepancies arise from limitations in multipole models for shared atomic interactions. To resolve this, combine high-resolution X-ray data (≤0.8 Å) with periodic DFT calculations, ensuring basis sets account for electron correlation. Integrated atomic properties (e.g., bond critical point densities) are more reliable than Laplacian values .

Q. What strategies are recommended for analyzing contradictory pharmacological activity data in pyrimidine derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often stem from assay variability or substituent-dependent interactions. Use orthogonal assays (e.g., enzymatic inhibition + cell viability tests) and structure-activity relationship (SAR) studies. Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can identify binding modes, as referenced in for pyrimidinone derivatives . Validate findings with in vivo models where applicable.

Q. How can the reactivity of the ester group in this compound be leveraged for functionalization?

  • Methodological Answer : The ethyl ester group is amenable to hydrolysis (acid/base), transesterification, or nucleophilic substitution. For selective modification, use mild conditions (e.g., LiOH in THF/water for hydrolysis) to preserve the pyrimidine core. describes allyl ester formation via epichlorohydrin reaction, suggesting similar strategies for introducing alkyl/aryl groups . Monitor reactivity via 1^1H NMR to avoid over-functionalization.

Q. What computational methods are suitable for predicting the compound’s stability under varying pH conditions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model hydrolysis pathways and transition states. Use solvent models (e.g., PCM or SMD) to simulate aqueous environments. ’s approach to analyzing electronic energy densities can be adapted to assess bond dissociation energies and protonation states . Experimental validation via UV-Vis or HPLC under controlled pH is critical.

Data Contradiction and Refinement

Q. How should researchers address inconsistencies in crystallographic data refinement?

  • Methodological Answer : Use iterative refinement in SHELXL, adjusting parameters like thermal displacement (Uiso_{iso}) and hydrogen atom positioning. emphasizes the robustness of SHELX for small-molecule refinement despite limitations in handling twinned data . For severe discrepancies, cross-validate with spectroscopic data or alternative software (e.g., OLEX2).

Q. What methods validate the stereochemical purity of chiral derivatives synthesized from this compound?

  • Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with a chiral stationary phase (e.g., amylose or cellulose derivatives) can resolve enantiomers. ’s SC-XRD analysis confirmed chirality via Flack parameters in a related thiazolo-pyrimidine . Circular dichroism (CD) spectroscopy is complementary for solution-phase analysis.

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